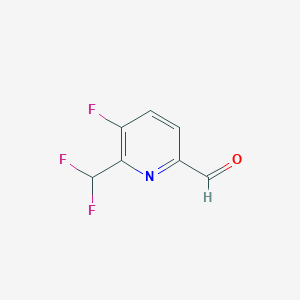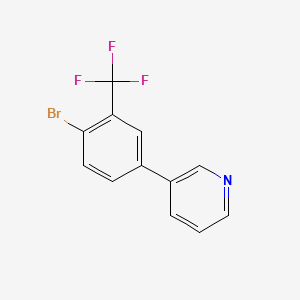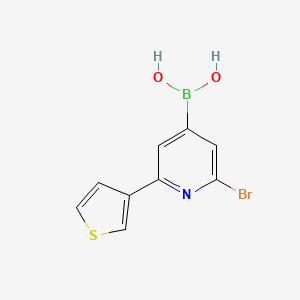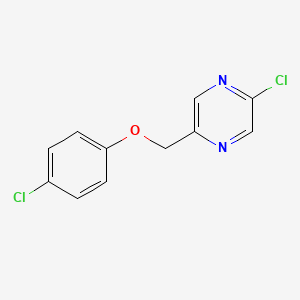
2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-5-fluoropicolinaldehyde is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the late-stage difluoromethylation of heterocycles via a radical process . This method utilizes difluoromethylation reagents and radical initiators under controlled conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve scalable difluoromethylation techniques, such as metal-based catalytic processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Difluoromethyl)-5-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of difluoromethyl-fluorobenzoic acids.
Reduction: Formation of difluoromethyl-fluorobenzyl alcohols.
Substitution: Formation of difluoromethyl-fluorobenzyl derivatives with various functional groups.
Applications De Recherche Scientifique
6-(Difluoromethyl)-5-fluoropicolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-5-fluoropicolinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 6-(Trifluoromethyl)-5-fluoropicolinaldehyde
- 6-(Difluoromethyl)-4-fluoropicolinaldehyde
- 6-(Difluoromethyl)-5-chloropicolinaldehyde
Comparison: 6-(Difluoromethyl)-5-fluoropicolinaldehyde is unique due to the specific positioning of the difluoromethyl and fluorine groups, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C7H4F3NO |
|---|---|
Poids moléculaire |
175.11 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H |
Clé InChI |
FAJJVSZNCWRACK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1C=O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14089107.png)

![2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14089120.png)

![(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate](/img/structure/B14089130.png)

![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
![2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14089157.png)
![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)

